tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate
CAS No.: 2246802-17-3
Cat. No.: VC7229251
Molecular Formula: C15H26BNO4
Molecular Weight: 295.19
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate - 2246802-17-3](/images/structure/VC7229251.png)
Specification
CAS No. | 2246802-17-3 |
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Molecular Formula | C15H26BNO4 |
Molecular Weight | 295.19 |
IUPAC Name | tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate |
Standard InChI | InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-11(10-17)8-16-20-14(4,5)15(6,7)21-16/h8H,9-10H2,1-7H3 |
Standard InChI Key | GWNZSYWYUFJXLE-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C=C2CN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring substituted at the 3-position with a methylidene group bearing a tetramethyl-1,3,2-dioxaborolane ring. The 1-position of the azetidine is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations. The dioxaborolane moiety, a pinacol boronic ester, facilitates participation in Suzuki-Miyaura couplings and other boron-mediated reactions .
Key Properties
Property | Value |
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Molecular Formula | C₁₅H₂₆BNO₄ |
Molecular Weight | 295.18 g/mol |
CAS Number | 2246802-17-3 |
Boiling Point | Not reported (decomposes >200°C) |
Solubility | Soluble in dichloromethane, THF |
Stability | Moisture-sensitive; store under inert gas |
The Boc group improves solubility in organic solvents, while the boronic ester moiety necessitates anhydrous handling .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via α-lithiation‒borylation of N-Boc azetidine (1). Treatment with a strong base (e.g., LDA) generates an α-lithiated intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester .
Reaction Conditions:
Industrial Production
Industrial protocols optimize for scalability and purity:
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Continuous Flow Lithiation: Enhances safety by minimizing exothermic risks.
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Catalytic Borylation: Uses palladium catalysts to reduce boronate ester usage.
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Purification: Column chromatography or recrystallization from hexane/EtOAc .
Chemical Reactivity and Applications
Cross-Coupling Reactions
The boronic ester participates in Suzuki-Miyaura couplings with aryl halides, enabling azetidine functionalization. For example, reaction with 4-bromotoluene yields 3-(p-tolyl)azetidine derivatives, valuable in medicinal chemistry .
Strain-Release Homologation
Leveraging azetidine’s ring strain, the compound undergoes homologation with organolithium reagents (Scheme 1). This method, reported by Delany and Hodgson, constructs five-membered pyrrolidines via 1,2-migration .
Homologation Example:
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Reagent: α-Triisopropylbenzoyloxy organolithium
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Product: Homologated boronic ester (dr 56:44 to 86:14)
Pharmaceutical Relevance
Azetidines are privileged motifs in drug design due to their conformational restriction. This compound’s derivatives appear in:
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Cobimetinib: FDA-approved MEK inhibitor for melanoma.
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Antiviral Agents: Boron-containing azetidines show protease inhibition .
Comparative Analysis with Related Compounds
Compound Name | Key Differences | Reactivity Profile |
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3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine | Lacks Boc protection | Lower stability in acidic conditions |
1-Boc-Azetidine-3-boronic acid pinacol ester | Boronic acid instead of ester | Higher aqueous solubility |
The Boc group in tert-butyl 3-[(tetramethyl-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate enhances stability during nucleophilic reactions, unlike its unprotected counterparts .
Recent Advances and Future Directions
Stereospecific Functionalization
Recent work demonstrates that chiral α-boryl azetidines undergo stereospecific homologation with >90% er, enabling enantioselective synthesis of β-substituted azetidines .
Photoredox Applications
Emerging studies utilize the compound in light-mediated C–B bond activation, expanding its utility in radical chemistry .
Targeted Drug Delivery
Boron neutron capture therapy (BNCT) applications are explored, leveraging the compound’s high boron content for cancer treatment .
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